Superior Clinical Efficacy in Dementia: Head-to-Head Meta-Analysis vs. Citicoline (CDP-Choline)
A 2025 systematic review and meta-analysis of three randomized controlled trials (N=358 participants) directly compared choline alfoscerate (Alpha-GPC) with citicoline in patients with dementia disorders. As measured by the Sandoz Clinical Assessment for Geriatric Patients (SCAG) scale, Alpha-GPC treatment resulted in a statistically significant improvement in overall clinical conditions compared to citicoline at the end of treatment [1]. Lower SCAG scores indicate better clinical status, and the weighted mean difference (WMD) of -3.92 points in favor of Alpha-GPC represents a clinically meaningful benefit across multiple domains including cognitive function, interpersonal relationships, affective disorders, apathy, and somatic functioning.
| Evidence Dimension | Clinical condition improvement in dementia patients |
|---|---|
| Target Compound Data | Weighted Mean Difference (WMD) in SCAG score: -3.92 points (95% CI: -7.41 to -0.42) relative to citicoline |
| Comparator Or Baseline | Citicoline (CDP-choline) - baseline comparator |
| Quantified Difference | WMD = -3.92 points favoring choline alfoscerate (Alpha-GPC) over citicoline |
| Conditions | Meta-analysis of 3 randomized controlled trials; SCAG scale assessment at end of treatment; N=358 total participants with dementia disorders |
Why This Matters
This provides the highest level of clinical evidence (Level 1a) that Alpha-GPC offers superior efficacy over its closest clinical comparator, citicoline, for improving global clinical status in dementia patients—a key differentiator for therapeutic or nutraceutical product positioning.
- [1] Comparison of the effects of choline alphoscerate and citicoline in patients with dementia disorders: a systematic review and meta-analysis. Front Neurol. 2025;16:1649661. View Source
